
Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate” is a chemical compound with the CAS Number: 2413898-34-5 . It has a molecular weight of 192.17 . The IUPAC name for this compound is sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the presence of a sodium atom, a thiadiazole ring, and a carboxylate group in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 192.17 . The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 .Applications De Recherche Scientifique
Polarographic Reduction
A study on 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3-syndrome)acetamido]-3-cephem-4-carboxylic acid, sodium salt revealed its polarographic reducibility in acidic mediums. It undergoes two distinct polarographic waves indicating two-electron and six-electron reductions, respectively. These reactions are diffusion-controlled and significant for understanding the compound's behavior under different conditions, particularly in acid and base hydrolysis and β-lactamase degradation (Hall, 1973).
Inhibitors of Bacterial β-Lactamase
Potent β-Lactamase Inhibitors
Sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates are identified as extremely effective inhibitors of bacterial β-lactamase. They surpass other known inhibitors like clavulanic acid and sulbactam in potency. These findings are crucial for developing advanced antibacterial treatments (Bennett et al., 1991).
Synthesis of Thiophenes and Thienopyrimidines
Synthesis Techniques
Research focused on the reactions of sodium salts of substituted 3-amino-2-cyano-3-thioacrylic esters and amides with α-halomethylketones led to the synthesis of 5-acyl-2,4-diaminothiophene-3-carboxylic esters and amides. This method also enabled the transformation of some thiophene-3-carboxamides into thienopyrimidines, showcasing versatile applications in chemical synthesis (Laliberté & Médawar, 1970).
Ring Transformation of Thiadiazole
Chemical Rearrangement
A study demonstrated that treating 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide results in an unexpected rearrangement, forming ethyl α-thiatriazolyldiazoacetate. This finding suggests new pathways and mechanisms in chemical reactions involving thiadiazoles (L'abbé et al., 1982).
Synthesis and Pharmacological Evaluation of Bis-Heterocyclic Derivatives
Biological Activities
Research into thiadiazole compounds revealed a range of biological activities such as antimicrobial and anti-inflammatory properties. The study involved synthesizing various bis-heterocyclic derivatives from cyclopropane dicarboxylic acid containing thiadiazole moieties, providing insights into potential pharmaceutical applications (Kumar & Panwar, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBCFMAZQYPPC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

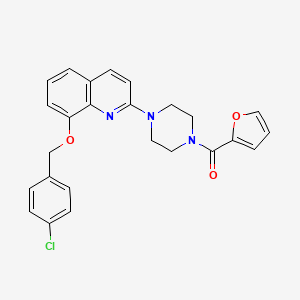
![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)

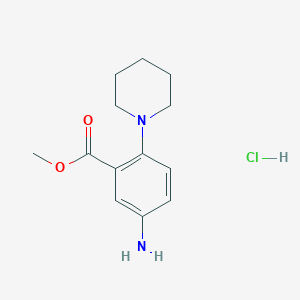
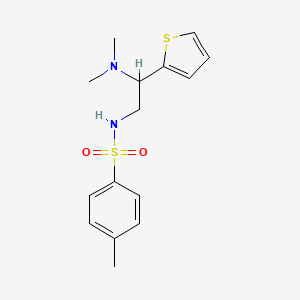
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)
![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)
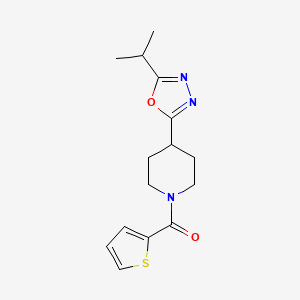
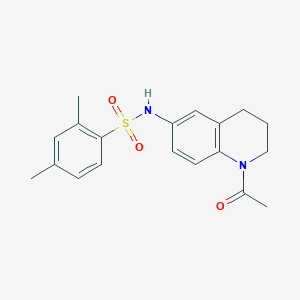
![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)
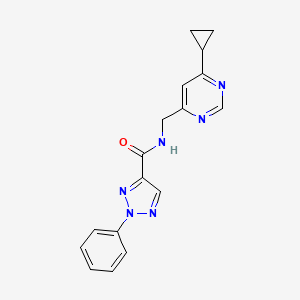
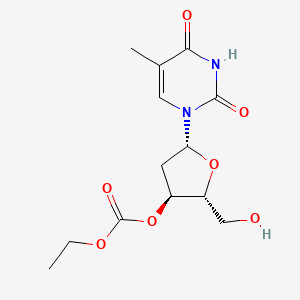

![N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768417.png)